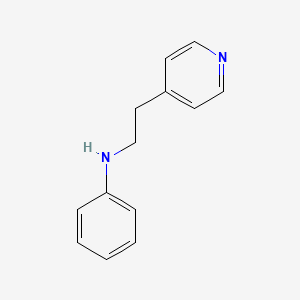

N-(2-(Pyridin-4-yl)ethyl)aniline

Descripción general

Descripción

“N-(2-(Pyridin-4-yl)ethyl)aniline” is a chemical compound with the empirical formula C13H14N2 . It has a molecular weight of 198.26 . This compound is also known as "4-(2-(Pyridin-4-yl)ethyl)aniline" .

Molecular Structure Analysis

The molecular structure of “N-(2-(Pyridin-4-yl)ethyl)aniline” is characterized by a pyridine ring attached to an aniline group via an ethyl chain . The InChI key for this compound is WKYRHDRKURSPJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(2-(Pyridin-4-yl)ethyl)aniline” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Aplicaciones Científicas De Investigación

1. Nonlinear Optical (NLO) Applications N-(2-(Pyridin-4-yl)ethyl)aniline has been studied for its potential applications in nonlinear optical (NLO) materials. Research indicates that binary adducts synthesized with this compound show promise in the development of polar crystals useful in NLO applications. These materials have been found to be stable at relatively high temperatures and are transparent across a wide spectrum range, making them suitable for NLO applications (Draguta et al., 2015).

2. Chemical Shifts in NMR Analysis The compound has been used in studies involving nuclear magnetic resonance (NMR) spectroscopy. Specifically, its derivatives have been synthesized and analyzed for 13C NMR chemical shifts. This research helps in understanding the substituent-induced chemical shifts and their applications in NMR analysis, offering insights into the electronic structure and molecular conformation of these compounds (Rančić et al., 2014).

3. Crystallographic Studies N-(2-(Pyridin-4-yl)ethyl)aniline derivatives have been subject to crystallographic studies. The crystal structure of such derivatives provides valuable information regarding the arrangement of molecules and their potential applications in material science (Adeleke & Omondi, 2022).

4. Catalysis in Organic Synthesis This compound serves as a directing group in organic synthesis, particularly in C-H amination mediated by cupric acetate. The use of N-(2-(Pyridin-4-yl)ethyl)aniline facilitates the effective amination of benzamide derivatives, indicating its potential as a catalyst in organic synthesis processes (Zhao et al., 2017).

5. Ring-Opening Polymerization Derivatives of N-(2-(Pyridin-4-yl)ethyl)aniline have been investigated for their reactivity in the ring-opening polymerization of ε-caprolactone. These studies contribute to the understanding of the complex's structural characteristics and their catalytic activity in polymerization processes, highlighting the compound's relevance in polymer science (Njogu et al., 2017).

6. Corrosion Inhibition Research has explored the use of N-(2-(Pyridin-4-yl)ethyl)aniline derivatives as corrosion inhibitors. Studies demonstrate that these compounds can effectively inhibit corrosion on metal surfaces, especially in acidic environments. This application is significant for materials science, particularly in the protection of metals against corrosion (Xu et al., 2015).

Propiedades

IUPAC Name |

N-(2-pyridin-4-ylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10,15H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLBACLTYFYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Pyridin-4-yl)ethyl)aniline | |

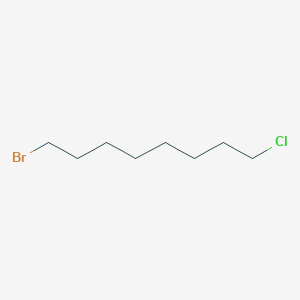

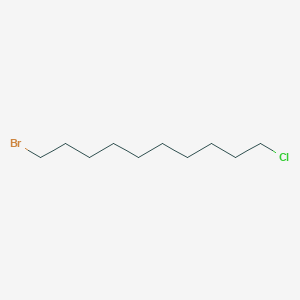

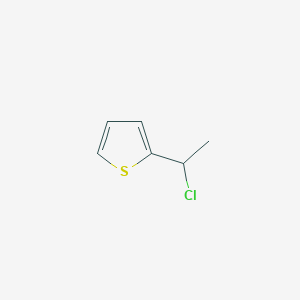

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)

![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)

![2-Oxohexahydro-3,5-methanocyclopenta[b]pyrrole-6a(1H)-carboxylic acid](/img/structure/B3257283.png)